molecular formula C8H13ClO3S B2859279 6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride CAS No. 2253629-57-9

6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride

Cat. No.: B2859279
CAS No.: 2253629-57-9
M. Wt: 224.7
InChI Key: MNXKOVJIZYDPKG-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride is a specialized chemical building block designed for advanced research and development. This compound features a sulfonyl chloride group, a highly reactive electrophile known for its utility in synthesizing sulfonamide derivatives, which are prevalent in medicinal chemistry and drug discovery . The molecule is built on a 6-oxabicyclo[3.2.1]octane scaffold, a structural motif found in a range of biologically active natural products and synthetic targets, making it a valuable template for constructing complex molecules . The rigid, three-dimensional structure of the bicyclic framework can be used to impart conformational constraint in molecular design. In a research context, this reagent serves as a bifunctional intermediate. The methanesulfonyl chloride group is typically employed in sulfonylation reactions, particularly with nucleophiles like amines to create sulfonamides, a functional group with significant representation in pharmaceuticals and agrochemicals. Concurrently, the oxygen bridge and the carbon skeleton of the bicyclic system offer potential sites for further synthetic modification. This combination of a reactive handle and a privileged scaffold makes it a versatile starting material for exploring structure-activity relationships in medicinal chemistry programs and for the synthesis of novel compounds with potential biological activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3S/c9-13(10,11)6-8-3-1-2-7(4-8)5-12-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXKOVJIZYDPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(OC2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride typically involves the reaction of 6-Oxabicyclo[3.2.1]octan-5-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide and sulfonate ester derivatives.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

A closely related compound, {1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride, differs by the addition of a methyl group at the 1-position of the bicyclic framework . For example:

  • Lipophilicity : The methyl group may increase hydrophobicity, affecting solubility in polar solvents.
  • Synthetic Utility : Steric effects could reduce nucleophilic attack at the sulfonyl chloride group, slowing sulfonylation reactions.

Heterocyclic Systems with Different Heteroatoms

Beta-lactam antibiotics, such as (2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (), feature sulfur and nitrogen atoms in a bicyclo[3.2.0] system . Key differences include:

  • Ring Strain : The bicyclo[3.2.0] system in beta-lactams has higher strain due to the four-membered beta-lactam ring, enhancing reactivity for antibiotic activity.
  • Functional Groups : Beta-lactams often include carboxylic acid groups for biological activity, contrasting with the sulfonyl chloride’s role as a synthetic intermediate.

Another example, (6R,7R)-7-[(R)-2-Amino-2-[4-(ethoxycarbonyloxy)phenyl]acetamido]-8-oxo-3-[(Z)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (), uses a bicyclo[4.2.0] system with sulfur and nitrogen, emphasizing larger ring systems for stability and targeted biological interactions .

Functional Group Comparison

  • Sulfonyl Chloride vs. Carboxylic Acid : The sulfonyl chloride group is electrophilic and reactive, enabling it to act as a leaving group or cross-linking agent. In contrast, carboxylic acids in beta-lactams () contribute to hydrogen bonding and salt formation, critical for pharmacokinetics.
  • Stability : Beta-lactams undergo rigorous crystallinity and pH testing to ensure stability in formulations , whereas sulfonyl chlorides require anhydrous conditions to prevent hydrolysis.

Data Tables

Compound Name Bicyclo Structure Heteroatoms Functional Group Key Properties/Applications References
6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride [3.2.1] O Methanesulfonyl chloride Reactive intermediate, sulfonylation -
{1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride [3.2.1] O Methanesulfonyl chloride Increased steric hindrance, lipophilicity
(2S,5R,6R)-6-... (Beta-lactam antibiotic) [3.2.0] S, N Carboxylic acid Antibiotic, crystallinity stability
(6R,7R)-7-... (Cephalosporin derivative) [4.2.0] S, N Carboxylic acid pH stability, extended spectrum

Research Findings

  • Beta-Lactam Stability : Pharmacopeial tests for crystallinity and pH () highlight the importance of solid-state stability in drug formulations, contrasting with sulfonyl chlorides’ sensitivity to moisture .
  • Biological Relevance : Oxygenated bicyclo systems (e.g., 6-oxabicyclo[3.2.1]) are less common in bioactive molecules compared to sulfur-nitrogen systems (e.g., beta-lactams), which dominate antibiotic design .

Biological Activity

6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride is a bicyclic compound that exhibits a range of biological activities due to its unique structural properties. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which contributes to its reactivity and interaction with biological targets. The compound's IUPAC name reflects its complex framework, which includes a methanesulfonyl chloride group that enhances electrophilic properties.

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic substitution reactions. This mechanism is similar to that observed in other indole derivatives, which are known for their diverse biological effects, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial

These activities suggest that the compound may interact with various cellular pathways and receptors, leading to significant therapeutic potential.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against multiple human carcinoma cell lines. The following table summarizes key findings related to its biological activity:

Activity Target Effect Reference
CytotoxicityHuman carcinoma cell linesIC50 values between 1.1 - 4.3 μM
AntimicrobialVarious bacterial strainsInhibition of growth
Anti-inflammatoryIn vitro modelsReduction in inflammatory markers

Case Studies

Several studies have documented the effects of this compound and related compounds:

  • Cytotoxicity Studies : In one study, derivatives of the bicyclic structure were tested against several cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 1.1 to 4.3 μM across different cell types .
  • Antimicrobial Activity : A comprehensive evaluation of the compound's antimicrobial properties revealed effective inhibition against various strains, including Staphylococcus aureus and Enterococcus faecalis, showcasing its potential as a therapeutic agent in treating infections .
  • Anti-inflammatory Effects : Research indicated that the compound could modulate inflammatory responses in vitro, suggesting possible applications in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing 6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonation of the bicyclic precursor. Chlorosulfonic acid or sulfuryl chloride under anhydrous conditions at 0–5°C are commonly used to introduce the sulfonyl chloride group. Reaction yield depends on:

  • Temperature control : Excess heat promotes side reactions (e.g., hydrolysis of sulfonyl chloride).
  • Reagent stoichiometry : A 1.2–1.5 molar excess of sulfonating agent ensures complete conversion.
  • Solvent choice : Non-polar solvents (e.g., dichloromethane) minimize byproduct formation .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound’s purity and structure?

Key techniques include:

  • ¹H/¹³C NMR : To confirm bicyclic framework and sulfonyl chloride substitution (e.g., downfield shifts for SO₂Cl protons).
  • FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch).
  • Mass spectrometry (HRMS) : To verify molecular ion [M+H]⁺ and rule out hydrolyzed byproducts .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis.
  • Handling : Use moisture-free solvents and gloveboxes for reactions.
  • Degradation signs : Visible precipitates or gas evolution indicate decomposition. Replace stocks after 6 months .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in sulfonation of the bicyclic core?

Computational studies (DFT) predict preferential sulfonation at the bridgehead position due to steric and electronic factors. Experimental optimization includes:

  • Solvent polarity : Low-polarity solvents (e.g., toluene) favor regioselectivity by stabilizing transition states.
  • Catalytic additives : Lewis acids like AlCl₃ enhance electrophilicity of sulfonating agents .

Q. How should researchers address contradictions between spectroscopic data and expected structural outcomes?

Case example: Discrepancies in ¹³C NMR shifts may arise from unexpected ring strain or solvate formation. Resolve by:

  • Cross-validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity.
  • X-ray crystallography : Definitive structural assignment for crystalline derivatives .

Q. What computational approaches predict the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

  • DFT calculations : Analyze frontier molecular orbitals (FMO) to identify electrophilic centers.
  • Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms).
  • InChI-based modeling : Leverage PubChem data (InChI=1S/C6H11ClO4S) to predict steric accessibility .

Q. What role does the bicyclo[3.2.1]octane scaffold play in drug design, and how does sulfonyl chloride functionalization enhance its utility?

  • Scaffold advantages : Rigid structure improves metabolic stability and target binding.
  • Functionalization : The sulfonyl chloride serves as a handle for introducing sulfonamides, key motifs in enzyme inhibitors (e.g., carbonic anhydrase) .

Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

Common issues and solutions:

  • Byproduct formation : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target.
  • Hydrolysis : Add molecular sieves to reaction mixtures to scavenge moisture .

Q. What strategies enable selective cross-coupling of the sulfonyl chloride group with aromatic amines?

  • Pd-catalyzed reactions : Use Pd(PPh₃)₄ (2 mol%) in THF at 60°C for Buchwald-Hartwig amination.
  • Base selection : Et₃N or DBU enhances nucleophilicity of amines while minimizing side reactions .

Q. Which analytical methods quantify trace impurities in bulk samples of this compound?

  • HPLC-UV : C18 column, acetonitrile/water (70:30) mobile phase, detection at 254 nm.
  • GC-MS : For volatile byproducts (e.g., residual chlorinated solvents) .

Q. How does the compound behave in aqueous environments, and what precautions are needed for biological assays?

  • Hydrolysis kinetics : Rapid degradation in water (t₁/₂ < 30 min at pH 7.4).
  • Workaround : Prepare stock solutions in anhydrous DMSO and dilute into buffer immediately before use .

Q. What synergistic effects arise when combining this sulfonyl chloride with other strained bicyclic reagents?

  • Case study : Co-use with bicyclo[2.2.2]octane derivatives enhances stereochemical diversity in library synthesis.
  • Mechanistic insight : Strain release in both components drives [2+2] cycloaddition or ring-opening cascades .

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